2-(Neopentyloxy)pyridin-3-amine
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Overview
Description
2-(Neopentyloxy)pyridin-3-amine is an organic compound that belongs to the class of aminopyridines It features a pyridine ring substituted with a neopentyloxy group at the 2-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Neopentyloxy)pyridin-3-amine typically involves the following steps:
Formation of Neopentyloxy Group: The neopentyloxy group can be introduced via the reaction of neopentyl alcohol with a suitable halide under basic conditions.
Substitution on Pyridine Ring: The neopentyloxy group is then attached to the 2-position of the pyridine ring through a nucleophilic substitution reaction.
Introduction of Amino Group: The amino group is introduced at the 3-position of the pyridine ring through an amination reaction, often using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(Neopentyloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The neopentyloxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halides or organometallic compounds are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(Neopentyloxy)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Neopentyloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxy)pyridin-3-amine: Similar structure but with a methoxy group instead of a neopentyloxy group.
2-(Ethoxy)pyridin-3-amine: Features an ethoxy group at the 2-position.
2-(Propoxy)pyridin-3-amine: Contains a propoxy group at the 2-position.
Uniqueness
2-(Neopentyloxy)pyridin-3-amine is unique due to the presence of the bulky neopentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature can lead to distinct properties and applications compared to its analogs with smaller alkoxy groups.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(2,2-dimethylpropoxy)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)7-13-9-8(11)5-4-6-12-9/h4-6H,7,11H2,1-3H3 |
InChI Key |
XFDHNMJMKSQUPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=C(C=CC=N1)N |
Origin of Product |
United States |
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